molecular formula C20H24N2O3S B12183400 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid

1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid

Cat. No.: B12183400
M. Wt: 372.5 g/mol
InChI Key: WANWIVOSMXBHTH-UHFFFAOYSA-N
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Description

1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a thiazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the piperidine ring. Common reagents used in these steps include thionyl chloride, piperidine, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with proteins or enzymes.

    Medicine: This compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.

    Thiazole derivatives: These compounds contain the thiazole ring and are often used in medicinal chemistry.

    Phenyl derivatives: These compounds feature the phenyl group and are common in various chemical applications.

Uniqueness

1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid is unique due to its combination of the piperidine, thiazole, and phenyl groups, which confer specific chemical and biological properties. This combination allows for diverse applications and makes the compound a valuable tool in scientific research and industrial processes.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

1-[2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C20H24N2O3S/c1-13(2)14-3-5-15(6-4-14)19-21-17(12-26-19)11-18(23)22-9-7-16(8-10-22)20(24)25/h3-6,12-13,16H,7-11H2,1-2H3,(H,24,25)

InChI Key

WANWIVOSMXBHTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)O

Origin of Product

United States

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